molecular formula C13H8F3NO4S B12812443 Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide CAS No. 2795-60-0

Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide

Katalognummer: B12812443
CAS-Nummer: 2795-60-0
Molekulargewicht: 331.27 g/mol
InChI-Schlüssel: KERXJRVFGPTLCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide is a complex organic compound characterized by the presence of a hydroxy group, a phenylsulfonyl group, and a trifluoromethyl group attached to an azane oxide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the nucleophilic trifluoromethylation of phenylsulfonyl derivatives. This process can be achieved through the formation of electron donor-acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, followed by an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azane oxide core can be reduced to amines under specific conditions.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like thiols and amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the azane oxide core can produce amines.

Wissenschaftliche Forschungsanwendungen

Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The phenylsulfonyl group can participate in electron transfer processes, while the hydroxy group can form hydrogen bonds, influencing the compound’s overall behavior in chemical and biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide stands out due to its combination of functional groups, which impart unique reactivity and stability. The presence of both a hydroxy group and an azane oxide core distinguishes it from other trifluoromethyl-containing compounds, making it a versatile and valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

2795-60-0

Molekularformel

C13H8F3NO4S

Molekulargewicht

331.27 g/mol

IUPAC-Name

1-(benzenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C13H8F3NO4S/c14-13(15,16)9-6-7-12(11(8-9)17(18)19)22(20,21)10-4-2-1-3-5-10/h1-8H

InChI-Schlüssel

KERXJRVFGPTLCU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.